塩化ガドリニウム

説明

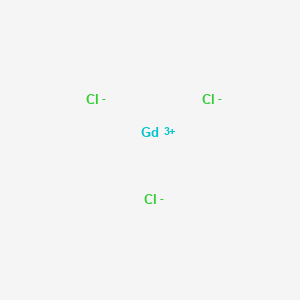

塩化ガドリニウムは、ガドリニウム三塩化物としても知られており、化学式GdCl₃の化学化合物です。これは、無色、吸湿性、水溶性の固体であり、通常、ヘキサハイドレートの形、GdCl₃·6H₂Oとして見られます。 塩化ガドリニウムは、その独特の磁気特性により、さまざまな科学および産業用途で有用であることから、特に注目されています .

科学的研究の応用

Gadolinium chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other gadolinium compounds.

Biology: Employed in various biochemical assays and studies.

Medicine: Widely used as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties.

Industry: Utilized in the production of high-performance magnets, superconductors, and phosphors for color television tubes and LED lights .

作用機序

塩化ガドリニウムが効果を発揮する主なメカニズムは、その常磁性特性です。MRIでは、ガドリニウムイオンは、体内の水分子中のプロトンの緩和時間を変化させることによって、画像のコントラストを高めます。 これは、ガドリニウムイオンの不対電子が磁場と相互作用することで実現し、内部構造の視認性を向上させています .

類似の化合物:

- 塩化ユーロピウム (EuCl₃)

- 塩化テルビウム (TbCl₃)

- 塩化ジスプロシウム (DyCl₃)

比較: 塩化ガドリニウムは、その高い磁化率と不対電子の最大数により、これらの化合物の中でユニークです。これにより、MRIでの造影剤として特に効果的です。ユーロピウムとテルビウムの塩化物は、常磁性特性を示しますが、塩化ガドリニウムの磁気強度と安定性に匹敵しません。 一方、塩化ジスプロシウムは、より高い磁化率を持っていますが、毒性がより高いため、医療用途ではあまり使用されません .

生化学分析

Biochemical Properties

Gadolinium chloride is widely used experimentally as an inhibitor of stretch-activated ion channels and physiological responses of tissues to mechanical stimulation . It has some biophysical properties that are similar to those of calcium . Gadolinium chloride is a special activator of the calcium-sensing receptor (CaSR) .

Cellular Effects

Exposure of cells to gadolinium chloride has been found to cause elevation of endoplasmic reticulum stress biomarkers, rapid accumulation of intracellular reactive oxygen species (ROS), increased levels of cellular calcium, and both time- and dose-dependent cell death . Gadolinium chloride has been reported to attenuate liver injury caused by a variety of toxicants .

Molecular Mechanism

Gadolinium chloride provides a source of the Gd3+ ion which is described to be a mechanosensitive Ca2+ channel blocker . The Gd3+ species has an f7 electronic configuration with seven unpaired electrons, resulting in a highly paramagnetic behavior . This results in a brighter signal on T1-weighted images in magnetic resonance imaging (MRI) .

Temporal Effects in Laboratory Settings

Gadolinium chloride has been shown to cause both time- and dose-dependent cell death . The stability of these agents is not only important with regard to the release of Gd3+ but also for the risk of transmetalation and endogenous metal sequestration .

Dosage Effects in Animal Models

In a large-animal model, gadolinium tissue concentrations in various organs were observed 10 weeks after one injection of gadolinium-based contrast agents . The concentrations were increased in a dose-dependent manner .

Metabolic Pathways

Gadolinium chloride is involved in the regulation of calcium homeostasis . It has been reported to attenuate liver injury by inhibiting the function of the mononuclear phagocytic system .

Transport and Distribution

Gadolinium is known to be retained in tissues long after exposure . Approximately 90% of administered gadolinium-based contrast agent is excreted in the urine within 24 hours in patients with normal renal function .

Subcellular Localization

The subcellular localization of gadolinium chloride is not well studied. It is known that gadolinium is retained in tissues long after exposure

準備方法

合成経路および反応条件: 塩化ガドリニウムは、通常、五塩化ガドリニウムアンモニウムの初期合成を含む「塩化アンモニウム」ルートによって調製されます。この材料は、230°Cの反応温度で酸化ガドリニウムから調製できます:[ \text{10 NH}4\text{Cl} + \text{Gd}_2\text{O}_3 \rightarrow 2 (\text{NH}_4)_2[\text{GdCl}_5] + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ] 五塩化物はその後、300°Cで分解されます:[ (\text{NH}_4)_2[\text{GdCl}_5] \rightarrow \text{GdCl}_3 + 2 \text{NH}_4\text{Cl} ] 代わりに、塩化ガドリニウムは、600°Cで固体ガドリニウムを塩酸と反応させることによって合成できます:[ \text{Gd} + 3 \text{HCl} \rightarrow \text{GdCl}_3 + \frac{3}{2} \text{H}_2 ]

工業生産方法: 塩化アンモニウムルートは、他の方法と比較して、より一般的で費用対効果が高いです。 塩化ガドリニウムのヘキサハイドレート形は、酸化ガドリニウムまたは塩化ガドリニウムを濃塩酸に溶解し、その後蒸発させることによって調製されます {_svg_2}.

化学反応の分析

反応の種類: 塩化ガドリニウムは、以下を含むさまざまな化学反応を起こします。

酸化: 塩化ガドリニウムは酸化されて酸化ガドリニウムを形成することができます。

還元: それは、金属熱反応でカルシウムを使用して還元することができます。

置換: 塩化ガドリニウムは、他のハロゲン化物との置換反応に参加することができます。

一般的な試薬と条件:

酸化: 通常、酸素の存在下で加熱することを含みます。

還元: 高温でカルシウムを使用することを含みます。

置換: 臭化物やフッ化物などの他のハロゲン化物との反応。

主な生成物:

酸化: 酸化ガドリニウム (Gd₂O₃)

還元: 金属ガドリニウム

4. 科学研究での応用

塩化ガドリニウムは、科学研究において幅広い用途があり、以下が含まれます。

化学: 他のガドリニウム化合物の合成の前駆体として使用されます。

生物学: さまざまな生化学的アッセイや研究で使用されます。

医学: その常磁性特性により、磁気共鳴画像法 (MRI) で造影剤として広く使用されています。

類似化合物との比較

- Europium chloride (EuCl₃)

- Terbium chloride (TbCl₃)

- Dysprosium chloride (DyCl₃)

Comparison: Gadolinium chloride is unique among these compounds due to its high magnetic susceptibility and the maximum number of unpaired electrons. This makes it particularly effective as a contrast agent in MRI. While europium and terbium chlorides also exhibit paramagnetic properties, they do not match the magnetic strength and stability of gadolinium chloride. Dysprosium chloride, on the other hand, has a higher magnetic susceptibility but is less commonly used in medical applications due to its higher toxicity .

特性

IUPAC Name |

trichlorogadolinium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Gd/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEANOSLIBWSCIT-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Gd](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Gd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; Soluble in water; [Merck Index] | |

| Record name | Gadolinium(III) chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10138-52-0 | |

| Record name | Gadolinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gadolinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GADOLINIUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gadolinium chloride (GdCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gadolinium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Bromophenyl)methyl]azetidine](/img/structure/B121579.png)

![3-[(5-Bromo-2-fluorophenyl)methyl]azetidine](/img/structure/B121584.png)

![3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121586.png)

![3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121588.png)

![Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate](/img/structure/B121590.png)

![3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121596.png)